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An In-Depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid: A Key
Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile
chemical building blocks is paramount.[1] Among these, organoboron compounds, particularly
arylboronic acids, have emerged as indispensable tools. Their stability, low toxicity, and
exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the
construction of complex molecular architectures.[2][3] This guide focuses on a specific, highly
functionalized reagent: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid.

This molecule is distinguished by three key structural features: the reactive boronic acid group,
a strategically placed methyl group that imparts steric influence, and an N-methylsulfamoyl
moiety that can modulate physicochemical properties and engage in crucial intermolecular
interactions. These characteristics make it a valuable intermediate for synthesizing complex
biaryl systems, which are common motifs in pharmacologically active compounds.[1][4] This
document serves as a comprehensive technical resource for researchers, medicinal chemists,
and process development scientists, providing in-depth information on its chemical properties,
synthesis, applications, and handling.
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Chemical Structure and Physicochemical Properties

The unique reactivity and utility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

stem directly from its molecular structure. The boronic acid group [-B(OH)] is the primary site

of reactivity, particularly in cross-coupling reactions. The ortho-methyl group influences the

orientation of the boronic acid and can affect reaction kinetics, while the para-N-

methylsulfamoyl group [-SOz2NH(CHs)] enhances solubility and provides hydrogen bonding

capabilities, a desirable feature in medicinal chemistry.[5][6]

Key Properties

The fundamental properties of this compound are summarized below for quick reference.

Property Value Source
[2-methyl-4-

Chemical Name (methylsulfamoyl)phenyllboroni  [7]
c acid

CAS Number 1152274-62-8 [8][9]

Molecular Formula CsH12BNO4S [71[81I9]

Molecular Weight 229.06 g/mol [8][9]
Typically a solid (e.g., white

Appearance (2]
powder)

Purity >96% [9]

- Inert atmosphere, store at 2-
Storage Conditions [81I9][10]

8°C or room temperature

SMILES

B(C1=C(C=C(C=C1)S(=0)
(=O)NC)C)(0)O

[7]

InChl Key

SIHCFZOHSIYOOL-
UHFFFAOYSA-N

[7]

Predicted Spectroscopic Data
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While experimental spectra should always be used for definitive characterization,
computational predictions provide valuable reference points.

Data Type Predicted Values Source
Monoisotopic Mass 229.05801 Da [7]
Topological Polar Surface Area

86.63 A2 [11]
(TPSA)
Predicted XlogP -1.2621 [11]
Hydrogen Bond Donors 3 [11]
Hydrogen Bond Acceptors 4 [11]

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established field in organic chemistry.[3] A common
and reliable method involves the reaction of an organometallic intermediate (organolithium or
Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][12][13]

Retrosynthetic Analysis and Plausible Synthesis

A logical synthetic route to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid starts from
a commercially available halogenated precursor, such as 4-bromo-3-methyl-N-
methylbenzenesulfonamide.

B 3 i n-BuLi, THF B(O-iPr)s ueous Acid (e.g., (2 Methvi-a (N thylsalf |)
-Bromo-3-methyl- -78° . . jorkup -Methyl-4-(N-methylsulfamoy!
Q\l-methylbenzenesulfonamide Organolithium Intermediate Boronate Ester Adduct phenyl)boronic acid ]

Click to download full resolution via product page

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Hypothetical)
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This protocol is a representative example based on standard procedures for arylboronic acid
synthesis.[3][13]

e Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-3-methyl-N-
methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

e Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq,
typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature
does not exceed -70 °C. The formation of the aryl lithium species is monitored by TLC or LC-
MS of quenched aliquots.

o Borylation: After stirring for 1-2 hours at -78 °C, triisopropyl borate (1.2 eq) is added
dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred
overnight.

o Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric
acid (HCI) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete
hydrolysis of the boronate ester.

o Extraction: The aqueous layer is separated, and the organic layer is extracted with an
agueous base (e.g., NaOH). The agueous extracts are combined, washed with an organic
solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with
concentrated HCI to precipitate the boronic acid product.

 Purification: The crude solid is collected by vacuum filtration, washed with cold water, and
dried under vacuum. Further purification can be achieved by recrystallization from an
appropriate solvent system (e.g., water/ethanol) to yield the final product with high purity.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a
Nobel Prize-winning method for forming carbon-carbon bonds.[14][15] This reaction is a
cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the
commercial availability of a vast array of boronic acids.[2][15]
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Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[14]
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Click to download full resolution via product page

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophile (R1-X).[14]

o Transmetalation: The organic group (R?) from the boronic acid is transferred to the palladium
center. This step is facilitated by a base, which activates the boronic acid to form a more
nucleophilic boronate species.[14][16]
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e Reductive Elimination: The two organic fragments (R* and R?) are coupled, forming the new
C-C bond and regenerating the Pd(0) catalyst.[14]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a practical template for using (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid.

o Reagents & Setup: To a reaction vessel, add (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0
eq), a palladium catalyst (e.g., Pd(PPhs)4, 1-5 mol%), and a base (e.g., K2COs or Cs2COs3, 2-
3 eq).

e Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or
DME/water.[15]

e Reaction: Heat the mixture under an inert atmosphere (N2 or Ar) to a temperature typically
between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazSOa), filter, and concentrate under reduced pressure. Purify the crude residue by
flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, especially
following the FDA approval of drugs like bortezomib (Velcade).[5][17][18] These compounds
are no longer seen just as synthetic intermediates but as key pharmacophores that can form
unique covalent or dative bonds with biological targets.[4][18]

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is particularly valuable as a "protein
degrader building block".[9] The sulfamoyl group can act as a hydrogen bond donor and
acceptor, improving interactions with target proteins, while the boronic acid can be used as a
reactive handle or a covalent warhead. Its structure allows for the systematic exploration of

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/jo051501b
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubs.rsc.org/en/content/articlelanding/2010/md/c0md00119h
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.benchchem.com/product/b1439819?utm_src=pdf-body
https://www.calpaclab.com/2-methyl-4-n-methylsulfamoyl-phenylboronic-acid-min-96-1-gram/ala-m179704-1g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

chemical space to optimize potency, selectivity, and pharmacokinetic profiles in drug
candidates.[4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (2-Methyl-4-(N-
methylsulfamoyl)phenyl)boronic acid is essential. While boronic acids are generally
considered to have low toxicity, appropriate safety precautions must be observed.[3][5] The
following information is based on safety data sheets for structurally similar compounds.[19][20]
[21][22]

Hazard ldentification

Hazard Class GHS Statement Precautionary Codes
- . P264, P270, P301+P312,
Acute Toxicity, Oral H302: Harmful if swallowed
P330, P501
P280, P302+P352,
Skin Irritation H315: Causes skin irritation
P332+P313, P362
H319: Causes serious eye P280, P305+P351+P338,

Eye Irritation o
irritation P337+P313

H335: May cause respiratory P261, P271, P304+P340,

Respiratory Irritation o
irritation P312, P403+P233

Note: This data is representative and the specific SDS for the purchased material should
always be consulted.

Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[19][20]
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o Storage: Store in a tightly sealed container in a cool, dry, and dark place.[21] For long-term
stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is
recommended.[8][10]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains.[19]

Conclusion

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a highly valuable and versatile
building block for modern organic and medicinal chemistry. Its trifunctional nature—a reactive
boronic acid for cross-coupling, a sterically directing methyl group, and a property-modulating
sulfamoyl group—provides chemists with a powerful tool for the efficient synthesis of complex
molecules. From its central role in the Suzuki-Miyaura reaction to its growing importance in the
design of novel therapeutics, this reagent exemplifies the enabling power of well-designed
chemical intermediates. A thorough understanding of its properties, synthesis, and handling is
crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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